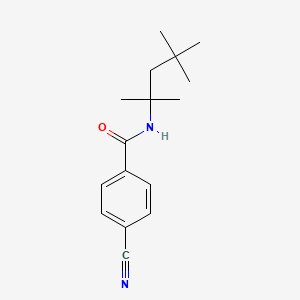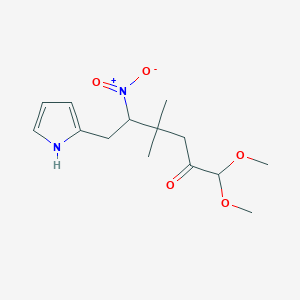
1,1-Dimethoxy-4,4-dimethyl-5-nitro-6-(1H-pyrrol-2-yl)hexan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1-Dimethoxy-4,4-dimethyl-5-nitro-6-(1H-pyrrol-2-yl)hexan-2-one is a complex organic compound with a unique structure that includes a pyrrole ring, nitro group, and dimethoxy groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Dimethoxy-4,4-dimethyl-5-nitro-6-(1H-pyrrol-2-yl)hexan-2-one typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyrrole ring, introduction of the nitro group, and addition of the dimethoxy groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Large-scale production would require careful control of reaction conditions and purification processes to meet industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions
1,1-Dimethoxy-4,4-dimethyl-5-nitro-6-(1H-pyrrol-2-yl)hexan-2-one can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be oxidized to introduce additional functional groups.
Substitution: The dimethoxy groups can be substituted with other functional groups to modify the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon. Reaction conditions, such as temperature and pressure, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups to the compound.
Wissenschaftliche Forschungsanwendungen
1,1-Dimethoxy-4,4-dimethyl-5-nitro-6-(1H-pyrrol-2-yl)hexan-2-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1,1-Dimethoxy-4,4-dimethyl-5-nitro-6-(1H-pyrrol-2-yl)hexan-2-one involves its interaction with specific molecular targets and pathways. The nitro group and pyrrole ring play crucial roles in its biological activity, potentially interacting with enzymes and receptors to exert its effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4-Dimethoxy-2-methyl-5-(prop-1-en-2-yl)benzene: Shares the dimethoxy groups but differs in the overall structure and functional groups.
Imidazole-containing compounds: Similar in having a heterocyclic ring but differ in the specific ring structure and substituents.
Uniqueness
1,1-Dimethoxy-4,4-dimethyl-5-nitro-6-(1H-pyrrol-2-yl)hexan-2-one is unique due to its combination of functional groups and structural features, which contribute to its distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
922729-33-7 |
|---|---|
Molekularformel |
C14H22N2O5 |
Molekulargewicht |
298.33 g/mol |
IUPAC-Name |
1,1-dimethoxy-4,4-dimethyl-5-nitro-6-(1H-pyrrol-2-yl)hexan-2-one |
InChI |
InChI=1S/C14H22N2O5/c1-14(2,9-11(17)13(20-3)21-4)12(16(18)19)8-10-6-5-7-15-10/h5-7,12-13,15H,8-9H2,1-4H3 |
InChI-Schlüssel |
SXCMIPNABXVRGU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(CC(=O)C(OC)OC)C(CC1=CC=CN1)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


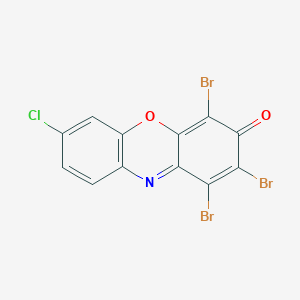

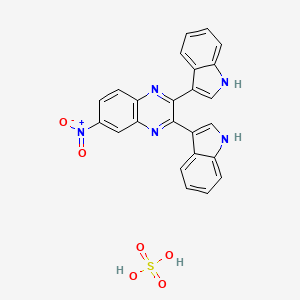
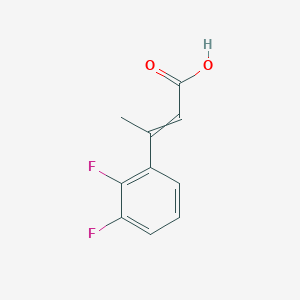
![N-[(2R)-1,2-Diphenyl-1-sulfanylidenepropan-2-yl]benzamide](/img/structure/B14201784.png)
![2-Amino-6-(3,4-dichlorophenyl)pyrido[3,2-d]pyrimidin-4(1H)-one](/img/structure/B14201789.png)
![{2-[(4-Bromophenyl)methylidene]cyclopropyl}methanol](/img/structure/B14201791.png)
![3,9-Diazaspiro[5.5]undecane, 3-benzoyl-9-[(2-ethoxyphenyl)methyl]-](/img/structure/B14201797.png)
![Butyl 3-hydroxy-4-[(4-methylbenzene-1-sulfonyl)oxy]butanoate](/img/structure/B14201799.png)
![4,4'-[(Phenylazanediyl)bis(methylene)]diphenol](/img/structure/B14201811.png)
![1-tert-Butyl-4-{1-[(propan-2-yl)oxy]ethenyl}benzene](/img/structure/B14201818.png)
![6-Amino-5-[(4-methylpiperidin-1-yl)methyl]pyrimidin-2(1H)-one](/img/structure/B14201825.png)
